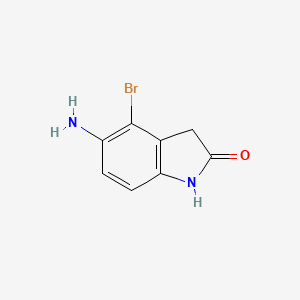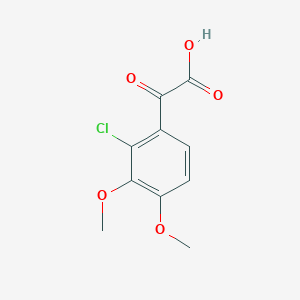
3,5-Difluorobenzyl isocyanate
概要
説明
3,5-Difluorobenzyl isocyanate is an organic compound characterized by the presence of two fluorine atoms attached to a benzyl ring and an isocyanate functional group
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Difluorobenzyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzylamine with phosgene or triphosgene under controlled conditions. The reaction typically proceeds as follows: [ \text{3,5-Difluorobenzylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene due to its high reactivity and efficiency. non-phosgene methods are also being explored to address safety and environmental concerns. These methods include the use of carbonylation reactions and the thermal decomposition of carbamates.
化学反応の分析
Types of Reactions: 3,5-Difluorobenzyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Polymerization: Can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and water.
Catalysts: Tertiary amines, metal catalysts.
Solvents: Acetonitrile, dichloromethane.
Major Products:
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
科学的研究の応用
3,5-Difluorobenzyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a reagent in diagnostic assays.
Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.
作用機序
The mechanism of action of 3,5-difluorobenzyl isocyanate involves its reactivity with nucleophiles. The isocyanate group ((-NCO)) reacts with nucleophilic sites on other molecules, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification.
類似化合物との比較
- 3,5-Difluorophenyl isocyanate
- 3,5-Dichlorobenzyl isocyanate
- 3,5-Dimethylbenzyl isocyanate
Comparison: 3,5-Difluorobenzyl isocyanate is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications where other isocyanates may not be as effective. For example, the fluorine atoms can enhance the compound’s stability and reactivity in certain polymerization reactions compared to its chlorinated or methylated counterparts.
特性
IUPAC Name |
1,3-difluoro-5-(isocyanatomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-7-1-6(4-11-5-12)2-8(10)3-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMQJTXLALTNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl](/img/structure/B6599733.png)





![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)

![(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid](/img/structure/B6599827.png)

![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)
![1-Azaspiro[3.3]heptan-6-ol](/img/structure/B6599843.png)
